molecular formula C21H19N3O4 B14956356 N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetamide

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetamide

Cat. No.: B14956356
M. Wt: 377.4 g/mol
InChI Key: JNSOMIFHSHHSBN-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetamide is a synthetic acetamide derivative featuring a pyrazinyl core substituted with a phenyl group at position 5 and an acetamide side chain linked to a 4-methoxyphenyl ketone moiety.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(2-oxo-5-phenylpyrazin-1-yl)acetamide

InChI

InChI=1S/C21H19N3O4/c1-28-17-9-7-16(8-10-17)19(25)11-23-20(26)14-24-13-18(22-12-21(24)27)15-5-3-2-4-6-15/h2-10,12-13H,11,14H2,1H3,(H,23,26)

InChI Key

JNSOMIFHSHHSBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CNC(=O)CN2C=C(N=CC2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazinyl Ring: The pyrazinyl ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine and benzoyl chloride.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other acetamide derivatives, particularly in the positioning of aromatic and heterocyclic groups. Key comparisons include:

Compound Structure Key Substituents Biological Activity Reference
Target Compound Pyrazinyl core, 4-methoxyphenyl ketone, phenyl group N/A (Limited data)
N-(4-Methoxyphenyl)-2-(3-methyl-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetamide Quinoxaline core, 4-methoxyphenyl Anti-COVID-19, anti-Alzheimer (docking studies)
2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)acetamide Thiazolidinone, benzothiazole, chlorophenyl Antitumor (most active in series)
(E)-2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(2-[furan-2-ylmethylene]hydrazineyl)-2-oxoethyl]acetamide Quinazoline, furan-hydrazine Dual biological activity (undisclosed)
2-{3-[(Benzylsulfonyl)amino]-6-methyl-2-oxopyridin-1(2H)-yl}-N-({1-[2-(tert-butylamino)-2-oxoethyl]-4-methyl-1H-imidazol-5-yl}methyl)acetamide Pyridinone, imidazole Reference ligand in docking studies

Key Observations :

  • Methoxy Substitution : The 4-methoxyphenyl group is a common feature in compounds with CNS activity (e.g., anti-Alzheimer’s ). Its electron-donating nature may enhance binding to aromatic receptors.
  • Heterocyclic Cores: Pyrazine (target compound) vs. quinazoline () or thiazolidinone () influences solubility and target selectivity. Pyrazine derivatives often exhibit kinase inhibition, while quinazolines are associated with DNA intercalation .
  • Side Chains: Hydrazine-linked furan () or thioxothiazolidinone () moieties improve antiproliferative activity, likely via covalent interactions with cysteine residues in enzymes .
Pharmacological Activity Comparison
  • Compound 3.1.3 () demonstrated superior antitumor activity due to its benzothiazole-thiazolidinone hybrid structure, highlighting the importance of fused heterocycles .
  • Antiviral Potential: Derivatives with pyridinylmethylidene hydrazine () or furan-based side chains () exhibited enhanced binding to viral polymerases, comparable to the reference ligand in .
  • Antimicrobial and Antioxidant Effects :
    • Thiazole derivatives () showed moderate antibacterial activity, while the target compound’s methoxyphenyl group may favor antioxidant effects via radical scavenging .
Binding Affinity and Thermodynamic Data
  • Docking Studies: The reference ligand in (−117.53 kcal/mol) outperformed Menadione (−96.78 kcal/mol), suggesting that acetamide derivatives with rigid aromatic systems (e.g., the target compound) achieve better target engagement .

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